haterumaimide N

Description

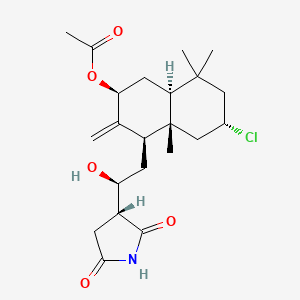

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32ClNO5 |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

[(2S,4R,4aS,6S,8aS)-6-chloro-4-[(2S)-2-[(3R)-2,5-dioxopyrrolidin-3-yl]-2-hydroxyethyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-yl] acetate |

InChI |

InChI=1S/C22H32ClNO5/c1-11-15(7-16(26)14-6-19(27)24-20(14)28)22(5)10-13(23)9-21(3,4)18(22)8-17(11)29-12(2)25/h13-18,26H,1,6-10H2,2-5H3,(H,24,27,28)/t13-,14+,15-,16-,17-,18-,22+/m0/s1 |

InChI Key |

TWAFDACXJSRHJO-PHVKILSFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2[C@](C[C@H](CC2(C)C)Cl)([C@H](C1=C)C[C@@H]([C@H]3CC(=O)NC3=O)O)C |

Canonical SMILES |

CC(=O)OC1CC2C(CC(CC2(C(C1=C)CC(C3CC(=O)NC3=O)O)C)Cl)(C)C |

Synonyms |

haterumaimide N |

Origin of Product |

United States |

Chemical Synthesis Strategies for Haterumaimide N and Its Analogues

Total Synthesis Methodologies

Total synthesis efforts for haterumaimide N and its analogues aim to construct the entire molecule from simpler, readily available precursors, emphasizing efficiency and stereocontrol.

The lissoclimide skeleton, characteristic of this compound, is a bicyclic labdane (B1241275) diterpenoid. Retrosynthetic analysis of these compounds often highlights the challenges associated with their unique functionalization patterns, particularly the C18 oxygenation and C2 chlorination observed in highly cytotoxic members like haterumaimide J. nih.govuni.lunih.govuni.lu Early synthetic endeavors faced difficulties in accessing these specific arrangements. nih.gov A pivotal retrosynthetic strategy that emerged to overcome these limitations is based on terminal epoxide-initiated cation-π bicyclizations, which allows for the rapid construction of key structural features. nih.govuni.lunih.govuni.lu

The construction of the labdane diterpenoid core is a fundamental step in the total synthesis of this compound and its analogues. Semisynthetic approaches have utilized commercially available sclareolide (B1681565) as a starting material to access the lissoclimide scaffold, exemplified by the synthesis of chlorolissoclimide (B125411) and haterumaimide Q. nih.gov For a full total synthesis, strategies involve building the complex bicyclic system. For instance, the synthesis of haterumaimide J, a close analogue, was achieved in 18 steps from commercial precursors, and 14 steps from a known secondary alcohol. nih.gov Terminal epoxide-initiated cyclizations are particularly well-suited for the synthesis of C18/C19-oxygenated terpenoids that lack A-ring oxygenation, providing a direct route to the core structure with the desired oxygenation pattern. nih.gov

The precise and stereoselective introduction of functional groups like the C2-chlorine and C18-oxygenation is critical for synthesizing this compound and its analogues.

C2-chlorination: The C2-chlorine atom serves as a crucial stereocontrol element in the synthesis of haterumaimide J. nih.govuni.lunih.govuni.lu A notable advancement in this area is the site-selective aliphatic C-H chlorination using N-chloroamides. This method, applied in the semisynthesis of chlorolissoclimide, enables the stereocontrolled incorporation of a halogen-bearing stereogenic center. This radical C-H chlorination of sclareolide is a high-yielding, gram-scale process that tolerates substrate unsaturation. Furthermore, the chlorine atom can act as a "single-atom auxiliary," influencing the stereochemical outcome of polycyclizations and potentially overriding intrinsic selectivities for C18 oxygenation, which could be broadly applicable to other polycyclic terpenoids. nih.gov

C18-oxygenation: The presence of oxygenation at C18, as seen in haterumaimides J and K, necessitates specific synthetic approaches. Terminal epoxide-initiated polycyclizations are designed to achieve this C18-oxygenation. nih.gov The success of this approach hinges on the meticulous control of the relative configuration between the epoxide and the chlorine-bearing stereogenic center. nih.gov Depending on the reactive conformations during the terminal-epoxide-initiated bicyclizations, either C18 (equatorial) or C19 (axial) oxygenated decalin diterpenoid substructures can be formed. nih.gov

A defining structural feature of the lissoclimide and haterumaimide families is the unusual succinimide (B58015) moiety. Synthetic strategies have addressed the formation of this crucial motif. A general and straightforward method has been developed for the introduction of the β-hydroxysuccinimide unit, which is present in all active members of this natural product family. In certain total synthesis routes, the formation of the succinimide motif, along with the installation of the C12/C13 vicinal stereocenters, has been achieved through the optimization of an Evans-auxiliary controlled aldol (B89426) reaction. The hydroxyalkylated imide moiety has been identified as the pharmacophore, underscoring its importance in the biological activity of these compounds.

Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound. The stereoselective total synthesis of haterumaimide J, for example, exemplifies a multi-pronged approach to stereocontrol. This includes the strategic utilization of chiral pool starting materials, which inherently possess pre-existing stereocenters that can be carried through the synthesis. nih.govuni.lunih.govuni.lu Beyond this, both catalyst-based and substrate-based stereocontrol methods are employed to direct the formation of new stereocenters with high fidelity. nih.govuni.lunih.govuni.lu Furthermore, auxiliary-based stereocontrol plays a significant role, with the C2-chlorine atom notably serving as a key stereocontrol element or a single-atom auxiliary to dictate the stereochemical outcome of polycyclization reactions. nih.govuni.lunih.govuni.lu

Cascade reactions offer a powerful and efficient means to construct complex molecular architectures in a single operation. For the synthesis of haterumaimides J and K, particularly given their challenging C18 oxygenation and C2 chlorination patterns, terminal epoxide-based cation-π bicyclizations have been strategically applied. nih.govuni.lunih.govuni.lu These reactions, though historically less explored, have proven to be highly effective for terpenoid synthesis. nih.govuni.lunih.govuni.lu The success of these cascade processes critically depends on the precise control of the relative configuration between the terminal epoxide and the adjacent chlorine-bearing stereogenic center, ensuring the desired polycyclic framework is formed with high stereoselectivity. nih.gov

Semisynthesis Approaches from Readily Available Precursors

A crucial step in the synthesis of chlorinated lissoclimides, including those structurally related to this compound, involves site-selective C-H chlorination. This transformation is effectively achieved using readily available N-chloroamides escholarship.orgresearchgate.netnih.govscispace.comacs.orgnih.gov. N-Chlorosuccinimide (NCS) is a common N-chloroamide utilized for chlorinations, acting as a source of "Cl+" wikiwand.comnih.govguidechem.com. This method is particularly valuable as it delivers alkyl chlorides in good chemical yields and exhibits tolerance towards substrate unsaturation, a feature that often poses significant challenges in chemoselective aliphatic C-H functionalization nih.govacs.orgnih.gov. The C-H chlorination of sclareolide, a key intermediate, has been substantially improved through a novel chlorinating protocol developed in collaboration with the Alexanian lab escholarship.orgnih.gov. This process represents a pioneering example of stereocontrolled radical halogenation for introducing a halogen-bearing stereogenic center into a natural product nih.gov. The high site selectivities observed are attributed to steric and electronic factors, making this a powerful tool in complex chemical synthesis nih.govacs.orgnih.gov.

Analogue-Oriented Synthesis for Structure-Activity Relationship (SAR) Studies

Analogue-oriented synthesis is indispensable for systematically exploring the structural features that govern the biological activity of this compound and its congeners. This approach allows for the deliberate modification of specific regions of the molecule to understand their contribution to activity.

A robust analogue-oriented synthesis route has been established to generate a diverse array of lissoclimide analogues, facilitating comprehensive structure-activity relationship (SAR) studies nih.govresearchgate.netescholarship.orgresearchgate.netescholarship.orgnih.gov. This synthetic strategy is specifically designed to introduce precise "point changes" at critical positions within the natural product structures nih.gov. Such systematic derivatization, coupled with computational modeling, has been instrumental in rationalizing observed SARs and guiding the design of more potent translation inhibitors researchgate.netescholarship.org. Research findings indicate that the presence of hydroxyl groups at C-6, C-7, C-12, and C-18, along with the chlorine atom at C-2 and the imido NH in ring C, are crucial for the in vitro growth inhibitory effects observed in P388 leukemia cells researchgate.net.

The synthesis of halogenated analogues is a key component of SAR studies, particularly to elucidate the impact of halogen atoms on the biological activity of lissoclimides. The chlorine atom, for instance, has been shown to play a vital role in the biological mechanism, forming a unique halogen-π dispersion interaction with a nucleobase in the eukaryotic ribosome's E-site nih.gov. The synthesis of highly potent chlorinated members, such as Haterumaimide J (hatJ), has highlighted the utility of chlorine-atom-controlled bicyclization cascades in constructing complex molecular architectures escholarship.orgnih.gov. Interestingly, even analogues with unnatural configurations of chlorine-bearing carbons have retained potency, suggesting that these halogen-π interactions can persist despite conformational adjustments nih.gov. While specific "Fluoro-" and "Bromo-lissoclimides" are not detailed in the provided information, the broader strategy of synthesizing halogenated analogues is crucial for understanding the nuanced effects of halogen substitution on the compound's activity and binding characteristics nih.gov.

Key features of the analogue-oriented synthesis include the strategic incorporation of an A-ring alkene and a B-ring allylsilane, which serve as versatile handles for robust diversification nih.gov. The A-ring alkene allows for various elaborations to generate a wide range of A-ring analogues nih.govresearchgate.net. Similarly, the B-ring allylsilane is specifically designed to enable the introduction of diverse C7 functionalities while simultaneously facilitating the unveiling of an exocyclic alkene through electrophilic SE' reactions nih.govresearchgate.net. Allylsilanes are well-recognized in organic synthesis as valuable intermediates for carbocyclic annulations, capable of undergoing highly stereocontrolled silicon-assisted intramolecular cyclizations to form various ring sizes beilstein-journals.org.

Compound Names and PubChem CIDs

Challenges and Advancements in the Synthesis of Complex Haterumaimide Structures

The haterumaimide family, a group of labdane diterpenoids, is characterized by its complex decalin core, multiple stereocenters, and the presence of a succinimide moiety, often coupled with halogenation and oxygenation at various positions. The structural complexity, particularly the "unusual functional group arrangement" such as C18 oxygenation and C2 chlorination found in analogues like Haterumaimide J (hatJ), has historically posed considerable difficulties for synthetic chemists acs.orgnih.govnih.gov. Specific challenges include achieving high stereoselectivity, especially in forming vicinal stereocenters (e.g., C12/C13) and during crucial bicyclization cascades, as well as controlling regioselectivity in C-H functionalization escholarship.orgescholarship.orgacs.orgwebflow.com.

Significant advancements have been made to address these challenges, enabling the total and semi-total synthesis of various haterumaimide and lissoclimide analogues. A key breakthrough involves the adoption of "terminal epoxide-based cation-π bicyclizations" acs.orgnih.govnih.govnih.gov. This approach has proven effective for the rapid construction of the core structural features, particularly in accessing compounds with C18 oxygenation nih.govnih.gov.

A crucial advancement in controlling stereochemistry is the utilization of the "chlorine atom as a key stereocontrol element" acs.orgnih.govnih.govescholarship.orgnih.gov. Research has demonstrated that the C2-chlorine atom can effectively dictate the diastereoselectivity of bicyclization reactions, even overriding intrinsic selectivities nih.govescholarship.orgwebflow.comnih.gov. This highlights the utility of halogen atoms as "single-atom auxiliaries" in complex polycyclizations nih.gov.

Synthetic strategies also incorporate various stereocontrol methods, including the use of chiral pool starting materials, and catalyst-, substrate-, and auxiliary-based stereocontrol acs.orgnih.govnih.gov. For instance, the installation of the C12/C13 vicinal stereocenters and the completion of the succinimide motif have been achieved through the optimization of a "challenging Evans-auxiliary controlled aldol reaction" escholarship.orgescholarship.org. Furthermore, a "site-selective radical C-H chlorination" has been developed for the semi-synthesis of chlorinated analogues like chlorolissoclimide from commercially available sclareolide, providing an efficient route to introduce the C2-halogen atom characteristic of many haterumaimides nih.govescholarship.orgacs.org.

The total synthesis of Haterumaimide J, for example, was achieved in 18 steps from commercial precursors, or 14 steps from a known secondary alcohol, showcasing the efficiency of these advanced methodologies nih.govnih.gov. The stereocontrol achieved in key steps is remarkable, with a reported diastereomeric ratio of >20:1 for a critical bicyclization step, influenced by the chlorine atom's position webflow.com.

Table 1: Key Synthetic Strategies and Outcomes for Haterumaimide Analogues

| Compound (Target) | Key Synthetic Strategy | Notable Feature / Challenge Addressed | Steps (Total Synthesis) | Stereoselectivity (Key Step) | Citation |

| Haterumaimide J | Terminal epoxide-initiated cation-π bicyclization | C18 oxygenation, C2 chlorination, rapid core construction | 18 (from commercial precursors), 14 (from known alcohol) | >20:1 dr (chlorine-controlled bicyclization) | nih.govnih.govwebflow.com |

| Haterumaimide J | Evans-auxiliary controlled aldol reaction | C12/C13 vicinal stereocenters, succinimide formation | N/A | 6:1 syn:anti ratio | escholarship.orgescholarship.orgwebflow.com |

| Chlorolissoclimide | Site-selective radical C-H chlorination | Introduction of C2-halogen atom (semi-synthesis from sclareolide) | N/A | High yielding | nih.govescholarship.orgacs.org |

Molecular and Cellular Mechanisms of Biological Activity of Haterumaimide N

In Vitro and Cellular Cytotoxicity Studies (Excluding Human Clinical Data)

There is no specific information available regarding the cytotoxic profile of haterumaimide N against either murine or human cancer cell lines. In contrast, studies on related compounds provide some context for the potential activity of the broader family.

Evaluation against Murine Leukemia Cell Lines (e.g., P388)

No data was found regarding the evaluation of this compound against the P388 murine leukemia cell line or any other murine cell lines. For comparison, several other haterumaimides, including F, G, H, and I, have demonstrated cytotoxic activities against P388 cells. nih.gov Furthermore, haterumaimides J and K have also been assessed against this cell line, showing potent activity. nih.gov

Activity Profile against Human Cancer Cell Lines (e.g., HUT78, A2058, DU145, HeLa, Jurkat, NSCLC-N6)

Specific cytotoxic data for this compound against the human cancer cell lines HUT78 (cutaneous T-cell lymphoma), A2058 (melanoma), DU145 (prostate cancer), HeLa (cervical cancer), Jurkat (T-cell leukemia), or NSCLC-N6 (non-small cell lung cancer) is not available in the reviewed literature. Related compounds, haterumaimides J and K, have shown nanomolar activities against the HUT78 cell line and were also tested against A2058 and DU145 solid tumor cell lines. nih.gov

Assessment of Cytostatic versus Cytotoxic Effects in Preclinical Models

There are no published preclinical studies that specifically assess or differentiate between the cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects of this compound.

Mechanistic Elucidation of Action at the Molecular Level

The precise molecular mechanism of action for this compound has not been elucidated in the available scientific literature.

Inhibition of Eukaryotic Protein Synthesis and Translation Elongation

While it has been shown that some members of the lissoclimide/haterumaimide family are inhibitors of eukaryotic translation, no specific studies have confirmed or detailed this mechanism for this compound. nih.gov

Interactions with the Eukaryotic Ribosome (80S Ribosome)

There is no information regarding the interaction of this compound with the eukaryotic 80S ribosome. A related compound, chlorolissoclimide (B125411), has been successfully co-crystallized with the eukaryotic 80S ribosome, providing insight into the binding mode for that specific molecule. nih.gov This suggests a potential target for the compound class, but specific interactions for this compound remain uninvestigated.

Binding Site Analysis within the Large Ribosomal Subunit (LSU) E-site

This compound, and its closely related analogs such as chlorolissoclimide, function as potent inhibitors of eukaryotic protein synthesis. nih.govnih.gov Structural and biochemical analyses have precisely identified their binding target within the eukaryotic 80S ribosome. nih.gov These compounds specifically bind to the exit site (E-site) located on the large ribosomal subunit (LSU). nih.govresearchgate.net The E-site is the final binding position for deacylated transfer RNA (tRNA) before it dissociates from the ribosome during the elongation cycle of translation. frontiersin.org

Specific Molecular Interactions and "Anchoring" of the Inhibitor

The high affinity and specificity of this compound for the ribosomal E-site are dictated by a network of precise molecular interactions involving ribosomal RNA (rRNA), ribosomal proteins, and unique chemical features of the inhibitor itself. These interactions collectively "anchor" the molecule in its binding pocket.

A critical set of interactions is formed between the polar succinimide (B58015) head group of the lissoclimide scaffold and several nucleotides of the 25S rRNA (in yeast). This succinimide moiety establishes a robust hydrogen-bonding network that includes:

The ribose of guanine (B1146940) 92 (G92). acs.org

The phosphate (B84403) backbone of guanine 93 (G93). acs.org

The amino group of uracil (B121893) 2763 (U2763). acs.org

Additionally, a hydroxyl group on the flexible linker connecting the succinimide head to the decalin core of the molecule forms a hydrogen bond with the phosphate backbone of adenine (B156593) 2802 (A2802). Computational models and structural data also indicate the importance of interactions with other residues like guanine 2794 (G2794) in stabilizing the inhibitor within the pocket. researchgate.net For some analogs, a hydrogen bond has been noted between the C2-chlorine atom and cytosine 2764 (C2764). researchgate.net

Beyond rRNA, this compound's binding is further stabilized by interactions with the eukaryotic-specific ribosomal protein eL42. researchgate.netacs.org This protein is situated at the E-site and contributes to the architecture of the binding pocket. acs.org The interaction is highly specific; studies using synthetic analogs have shown that the C7 hydroxyl group on the haterumaimide scaffold is crucial. acs.org An analog lacking this hydroxyl group, deoxyfluorolissoclimide, loses this interaction. acs.org Computational analysis further supports that hydrogen bonds between chlorolissoclimide and the Pro-Val-Phe (PVF) amino acid chain of eL42 contribute significantly to the inhibitor's potency. researchgate.net

Other Reported Biological Activities (e.g., Antimicrobial, Anti-inflammatory)

While the primary mechanism of action for this compound is the inhibition of eukaryotic translation, compounds of the lissoclimide family have demonstrated significant biological activity in other contexts, most notably potent cytotoxic activity against a range of cancer cell lines. researchgate.net This cytotoxicity is a direct consequence of their ability to shut down protein synthesis, a process on which rapidly proliferating cancer cells are heavily dependent. Although specific broad-spectrum antimicrobial or direct anti-inflammatory data for this compound is not extensively detailed in the reviewed literature, its powerful effect on fundamental cellular processes in eukaryotes underscores its potential as a lead compound for therapeutic development.

Data Tables

Table 1: Summary of Molecular Interactions of Lissoclimides with the Ribosomal E-Site

| Inhibitor Moiety | Ribosomal Component | Type of Interaction | Specific Residues Involved |

| Succinimide Head | 25S rRNA | Hydrogen Bonding | G92 (ribose), G93 (phosphate), U2763 (amino group) acs.org |

| Linker | 25S rRNA | Hydrogen Bonding | A2802 (phosphate) |

| C7-Hydroxyl Group | Ribosomal Protein eL42 | Hydrogen Bonding | Pro-Val-Phe chain researchgate.net |

| C2-Chloride | 25S rRNA Guanine | Halogen-π Dispersion | Guanine residues in the E-site acs.org |

| C2-Chloride | 25S rRNA | Hydrogen Bonding | C2764 researchgate.net |

Table 2: Reported Cytotoxic Activity of Lissoclimide Analogs

IC₅₀ values represent the half-maximal inhibitory concentration.

| Compound | P388 (Murine Leukemia) | A2058 (Melanoma) | DU145 (Prostate Cancer) |

|---|---|---|---|

| Chlorolissoclimide | 0.47 nM researchgate.net | 1.8 nM researchgate.net | 1.8 nM researchgate.net |

| Dichlorolissoclimide (B1250551) | 1.3 nM researchgate.net | 1.8 nM researchgate.net | 1.8 nM researchgate.net |

| Haterumaimide Q | 2.5 µM researchgate.net | 1.5 µM researchgate.net | 1.5 µM researchgate.net |

Structure Activity Relationship Sar Studies of Haterumaimide N Derivatives

Impact of Succinimide (B58015) Moiety Modifications on Biological Activity

The succinimide moiety is a fundamental component of the haterumaimide scaffold, playing a vital role in its biological activity. This motif acts as an anchor, establishing a consistent network of hydrogen bonds with universally conserved nucleotides within the eukaryotic 80S ribosome's E-site nih.govnih.govmetabolomicsworkbench.org. Specifically, the succinimide interacts with the ribose of guanine-92 (G-92), the phosphate (B84403) group of cytosine-93 (C-93), and the amino group of uridine-2763 (U-2763) nih.gov.

Modifications to the succinimide moiety, particularly its stereochemical configurations, significantly influence the compound's biological activity nih.gov. While the core hydrogen bonding network of the succinimide is largely conserved across lissoclimide congeners, alterations to its configuration can lead to substantial changes in potency. The late-stage introduction of the hydroxysuccinimide motif, often through aldol-based reactions, allows for the interrogation of these stereochemical dependencies nih.gov.

Role of Halogenation (e.g., Chlorine at C2) on Binding Affinity and Inhibitory Potency

Halogenation, particularly the presence of a chlorine atom at the C2 position, is a critical determinant of the binding affinity and inhibitory potency of haterumaimide N derivatives lipidmaps.orgnih.gov. Chlorolissoclimide (B125411) (CL), a closely related analogue, demonstrates that the C2 chlorine atom engages in a unique halogen-π dispersion interaction with guanine (B1146940) residues (G2794 and G2793) in the ribosome's E-site nih.govuni.lunih.govmetabolomicsworkbench.org. This interaction is crucial for enabling the hydrophobic A-ring of the compound to adopt a stable conformation within a groove between these guanine residues nih.govmetabolomicsworkbench.org.

Studies comparing haterumaimide Q (hatQ), which lacks a C2 halogen, with halogenated analogues (fluorolissoclimide, chlorolissoclimide, bromolissoclimide) and a methylated analogue (methyllissoclimide) have shown that chlorolissoclimide is generally the most potent cytotoxin nih.gov. The absence of a C2 functional group, as seen in haterumaimide Q, leads to a different orientation of the decalin ring compared to its halogenated counterparts nih.gov. The presence of a heavy (non-hydrogen) group at C2 appears to be essential for the decalin ring to adopt the same binding orientation as observed for chlorolissoclimide nih.gov. Furthermore, computational modeling has been instrumental in rationalizing the observed SAR related to halogenation, highlighting the importance of this halogen-π interaction nih.govmetabolomicsworkbench.org. The C2 chlorine can also serve as a key stereocontrol element during the synthesis of these complex molecules lipidmaps.orguni.luuni.lu.

Influence of Oxygenation Patterns (e.g., C7-Hydroxylation, C18-Oxygenation) on Ribosomal Interaction and Cytotoxicity

Oxygenation patterns at various positions, such as C7-hydroxylation and C18-oxygenation, contribute to the biological activity of haterumaimide derivatives, although their criticality for potency can vary nih.gov. The presence of hydroxyl groups at C-6, C-7, C-12, and C-18 is generally considered important for the in vitro growth inhibitory effects of haterumaimides lipidmaps.orgnih.gov.

Specifically, the C7-hydroxyl group can form a hydrogen bond with Pro56 on the eukaryotic-specific ribosomal protein eL42, a unique interaction that distinguishes lissoclimides from many other known translation inhibitors that primarily bind to rRNA nih.govnih.govmetabolomicsworkbench.org. While C7-hydroxylation is not always mandatory for activity, its natural configuration is not detrimental, whereas an unnatural configuration can dramatically reduce activity nih.gov.

Conformational Changes and Stereochemical Control in Structure-Activity Relationships

Conformational flexibility and precise stereochemical control are integral to the SAR of this compound and its analogues. The stereochemistry of halogen-bearing carbons, for instance, can significantly alter the biological activity of these compounds uni.lu. While chlorolissoclimide binding to the 80S ribosome does not appear to induce significant conformational changes in the large ribosomal subunit (LSU) E-site, the specific configuration of the hydroxysuccinimide moiety is crucial for activity nih.govmetabolomicsworkbench.org.

Synthetic strategies have been developed to achieve stereochemical control, often leveraging the C2-chlorine atom as a key stereocontrol element in polycyclization reactions lipidmaps.orguni.luuni.lu. This highlights the deliberate design or evolutionary selection of specific stereoisomers for optimal biological function. The ability to synthesize analogues with defined stereochemistries allows for a systematic investigation into how subtle conformational differences translate into varying binding affinities and inhibitory potencies nih.gov. The importance of stereochemistry is further underscored by observations in related natural product-peptide hybrids, where the stereochemistry of the non-peptidic fragment can induce distinct conformational constraints, leading to varied binding potencies.

Identification of Key Pharmacophoric Elements within the Haterumaimide Scaffold

The SAR studies of this compound derivatives have consistently identified several key pharmacophoric elements essential for their potent cytotoxic and translation inhibitory activities. The primary elements include:

Succinimide Moiety : This is a crucial anchoring point, forming multiple hydrogen bonds with conserved rRNA nucleotides (G-92, C-93, U-2763) in the ribosome's E-site nih.govnih.govmetabolomicsworkbench.org. Its structural integrity and proper configuration are paramount for binding.

C2 Halogen (e.g., Chlorine) : The chlorine atom at C2 is vital for strong binding, primarily through a novel halogen-π dispersion interaction with guanine residues in the ribosome nih.govuni.lunih.govmetabolomicsworkbench.org. This interaction stabilizes the hydrophobic A-ring within the binding pocket.

Oxygenation Patterns (e.g., C7-Hydroxyl) : While not universally critical for all activities, the C7-hydroxyl group contributes to ribosomal interaction by forming a hydrogen bond with the eukaryotic-specific ribosomal protein eL42 nih.govnih.govmetabolomicsworkbench.org. This interaction suggests a unique mode of engagement with the eukaryotic ribosome.

These elements collectively contribute to the haterumaimides' ability to interfere with protein synthesis by preventing tRNA exit from the ribosome nih.govnih.gov.

Computational Modeling in SAR Elucidation and Predictive Design

Computational modeling has emerged as an indispensable tool in elucidating the complex SAR of this compound derivatives and guiding the predictive design of new analogues. Molecular docking studies, in particular, have been used to rationalize experimentally observed SAR data by providing insights into the binding poses of various haterumaimide analogues within the eukaryotic 80S ribosome nih.govmetabolomicsworkbench.org.

For instance, the co-crystal structure of chlorolissoclimide (CL) with the eukaryotic 80S ribosome has served as a starting point for computational analyses, allowing researchers to understand how structural deviations in analogues lead to decreased or altered activity compared to this potent benchmark nih.govmetabolomicsworkbench.org. Computational approaches, including various docking calculations and hybrid docking-shape overlays, have been employed to explain trends in cytotoxicity and translation inhibition metabolomicsworkbench.org. This allows for a deeper understanding of critical intermolecular interactions, such as the halogen-π interaction involving the C2 chlorine, and aids in the structure-guided design of potentially more potent or selective translation inhibitors nih.govuni.lumetabolomicsworkbench.org.

Advanced Research Methodologies for the Study of Haterumaimide N

High-Resolution X-ray Co-crystallography of Haterumaimide Analogues with Eukaryotic Ribosomes

High-resolution X-ray co-crystallography is a pivotal technique for elucidating the precise binding modes of small molecules with large macromolecular complexes, such as the eukaryotic ribosome. While direct co-crystal structures of haterumaimide N with the ribosome are not extensively detailed in public literature, studies on closely related lissoclimide analogues, such as chlorolissoclimide (B125411) (CL) and the synthetic congener C45, have provided profound insights into their interaction with the eukaryotic 80S ribosome escholarship.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netacs.org.

A notable achievement includes the X-ray co-crystal structure of CL with the yeast 80S ribosome, which revealed the molecular basis for its translation inhibition escholarship.orgnih.govresearchgate.net. This structure highlighted specific interactions within the ribosome's E-site, including a hydrogen bond to the ribosomal protein eL42 and a unique face-on halogen-π interaction between the ligand's alkyl chloride and a guanine (B1146940) residue of the 25S rRNA escholarship.orgresearchgate.netresearchgate.netacs.org. Similarly, the co-crystal structure of C45 with the yeast 80S ribosome at 3.1 Å resolution further elucidated the role of unusual non-covalent halogen bonding interactions in the binding of this synthetic compound nih.govresearchgate.net. These structural insights are crucial for understanding the structure-activity relationships (SARs) within the lissoclimide family and informing the design of new synthetic compounds escholarship.orgresearchgate.net.

Computational Chemistry Techniques for Molecular Docking and Interaction Energy Calculations (e.g., PBE-D3 Method)

Computational chemistry techniques, particularly molecular docking and interaction energy calculations, complement experimental structural biology by providing detailed insights into ligand-receptor binding and energetics. These methods are instrumental in predicting binding poses, identifying key interacting residues, and quantifying the strength of non-covalent interactions.

For lissoclimide analogues, computational analysis has been employed to dissect the binding mode within the eukaryotic ribosome's E-site researchgate.net. Calculations of intermolecular interaction energies, for instance, for the C45/ribosome complex, have shed light on the importance of specific interactions, such as hydrogen bonds formed between CL and the eL42 ribosomal protein, which contribute to higher potency compared to C45 where these interactions are altered nih.govresearchgate.net. Advanced density functional theory (DFT) methods, such as the PBE-D3 method, which account for dispersion forces, are valuable for accurately describing these complex non-covalent interactions, including halogen bonding and π-stacking, which are critical for the binding of lissoclimides to the ribosome nih.gov. Computational modeling has been used to explain the SARs of key compounds within the lissoclimide family, setting the stage for structure-guided design researchgate.net.

Biochemical Assays for Protein Synthesis Inhibition and Ribosomal Function

Biochemical assays are fundamental for quantifying the impact of this compound on protein synthesis and ribosomal function. These assays directly measure the ability of the compound to interfere with the translation process.

Lissoclimides, including chlorolissoclimide and dichlorolissoclimide (B1250551), have been shown to be potent inhibitors of eukaryotic translation elongation nih.govnih.gov. They specifically block the translocation step of protein synthesis, leading to an accumulation of ribosomes on mRNA templates nih.gov. Assays to determine protein synthesis inhibition typically involve measuring the incorporation of radiolabeled amino acids into nascent polypeptide chains or assessing the binding of aminoacyl-tRNAs to ribosomes nih.govelifesciences.org. For example, the amount of P-site bound [14C]Phe-tRNA can be determined using the puromycin (B1679871) reaction, while translocation inhibition can be assessed by adding inhibitors and then initiating translocation with GTP and eEF2 nih.gov. These assays provide quantitative data on the inhibitory potency of this compound and its analogues.

Biophysical Techniques for Ligand-Ribosome Binding (e.g., Ribosomal Thermal Stability, FRET-derived Assays)

Biophysical techniques offer insights into the dynamic aspects of ligand-ribosome interactions, including binding affinity, conformational changes, and stability.

Single-molecule Förster Resonance Energy Transfer (smFRET) assays have been used to quantify the impact of lissoclimide analogues, such as C45, on both human and yeast ribosomes nih.govresearchgate.netresearchgate.net. These assays can monitor changes in tRNA conformation within the ribosome, revealing how the binding of the compound affects the ribosomal elongation cycle researchgate.net. For instance, FRET data can show how increasing concentrations of E-site binding drugs shift the ribosome towards classical tRNA states over hybrid states researchgate.net.

Ribosomal thermal stability assays are another biophysical approach that can indicate the stabilizing or destabilizing effects of ligand binding on the ribosome structure acs.org. Such assays have suggested a stabilizing role of lissoclimide interactions with the eukaryotic-specific ribosomal protein eL42, highlighting the importance of hydrogen-bonding interactions between the C7-hydroxyl group of the lissoclimide and the eL42 backbone, alongside halogen-π interactions involving the C2-halogen atom acs.org.

Advanced Spectroscopic Characterization for Mechanistic Probes

Beyond structural determination, advanced spectroscopic techniques can serve as mechanistic probes to investigate the subtle molecular changes induced by this compound binding. While specific examples for this compound as a mechanistic probe are not extensively detailed in the provided search results, the broader application of such techniques in studying ribosome-targeting compounds is well-established.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solution-state NMR, can be used to study ligand-protein interactions, including chemical shift perturbations that indicate binding sites and conformational changes upon ligand binding. Vibrational Circular Dichroism (VCD) spectroscopy has been employed for determining the absolute configuration of complex molecules, which is crucial for understanding stereospecific interactions with biological targets nih.gov. Furthermore, advanced mass spectrometry techniques can be used to identify protein-ligand crosslinks or changes in protein modification patterns upon compound treatment, offering insights into the direct targets or downstream effects. Cryo-electron microscopy (Cryo-EM), while not strictly "spectroscopic," provides high-resolution structural information that complements X-ray crystallography and can be used to visualize conformational states of the ribosome in the presence of inhibitors.

Quantitative Cytotoxicity Assays and Cell Line Panel Screening

Quantitative cytotoxicity assays are indispensable for assessing the biological activity of this compound and its analogues against various cell types, particularly cancer cell lines. These assays measure the ability of a compound to cause cell damage or death.

This compound and other lissoclimides have been tested for their cytotoxic effects against aggressive human cancer cell lines, including P388 (murine leukemia), A2058 (aggressive melanoma), and DU145 (aggressive prostate cancer) escholarship.orgnih.govresearchgate.netresearchgate.netacs.org. These studies often report IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%.

Commonly employed quantitative cytotoxicity assays include:

Colorimetric assays: Such as MTT, XTT, WST-1, WST-8, and SRB assays, which measure metabolic activity or protein content as indicators of cell viability researchgate.netthermofisher.comjrmds.in. For example, WST-8 reagent solution is added to cells, and absorbance is quantified at 450 nm after incubation researchgate.net.

Fluorometric assays: Utilizing dyes like CFDA-AM to assess plasma membrane integrity or resazurin-based assays researchgate.net.

Dye exclusion assays: Such as the trypan blue dye exclusion assay, where non-permeable dyes are used to stain cells with damaged membranes, allowing for the quantification of living versus dead cells researchgate.net.

Colony formation assays: Which evaluate the long-term survival and proliferation potential of cells after exposure to a compound jrmds.in.

Cell line panel screening involves testing compounds against a diverse set of cancer cell lines to identify broad-spectrum activity or selective toxicity escholarship.orgresearchgate.netnih.gov. The National Cancer Institute's (NCI) 60-cell line panel has been utilized for evaluating compounds like chlorolissoclimide, providing a comprehensive profile of their cytotoxic potential across various cancer types escholarship.orgresearchgate.net. These screenings are crucial for establishing structure-activity relationships related to cytotoxicity and for identifying promising candidates for further investigation.

Future Research Directions and Potential Preclinical Applications of Haterumaimide N

Haterumaimide N as a Lead Compound for Preclinical Anticancer Drug Development

This compound and related lissoclimide-type compounds have demonstrated potent cytotoxicity against various aggressive human cancer cell lines, positioning them as compelling lead compounds for preclinical anticancer drug development. For instance, haterumaimide J (hatJ) is recognized as one of the most cytotoxic members of the lissoclimide family, exhibiting significant activity against P388 murine leukemia cells, KB cells, and non-small-cell lung cancer. nih.gov Similarly, chlorolissoclimide (B125411), a closely related analogue, has shown moderate activity against aggressive melanoma and prostate cancer cell lines and has been evaluated against the National Cancer Institute's 60-cell line panel. researchgate.netst-andrews.ac.ukresearchgate.net

Structure-activity relationship (SAR) analyses of haterumaimides and lissoclimides suggest that the presence of hydroxyl groups at C-6, C-7, C-12, and C-18, the chlorine atom at C-2, and the imido NH in ring C are critical for their in vitro growth inhibitory effects in P388 leukemia cells. researchgate.net Synthetic analogues have also shown promising bioselectivity, demonstrating preferential inhibition of cancer cell proliferation over normal cell proliferation. For example, a synthesized lissoclimide-type compound, 34d, displayed GI50 values of approximately 12 µM in human HeLa cervix epithelia carcinoma and Jurkat acute lymphoblastic leukemia cells, while its GI50 value was approximately 80 µM in normal Vero (African green monkey kidney) cells, indicating a degree of bioselective properties. researchgate.net

The potent cytotoxic activity and initial bioselectivity observed for this compound and its congeners underscore their potential as scaffolds for the rational design of more effective and targeted anticancer therapies. Further preclinical studies are essential to evaluate their efficacy in diverse cancer models, assess their pharmacokinetic and pharmacodynamic profiles, and investigate potential synergistic effects with existing chemotherapeutic agents.

Table 1: Cytotoxic Activity of Selected Haterumaimides and Lissoclimides against Cancer Cell Lines

| Compound Name | Cell Line | Activity Measure | Value | Source |

| Haterumaimide J | P388 murine leukemia | Potent Cytotoxicity | N/A | nih.gov |

| Chlorolissoclimide | Aggressive melanoma | Moderate Activity | N/A | researchgate.net |

| Chlorolissoclimide | Prostate cancer | Moderate Activity | N/A | researchgate.net |

| Compound 34d (synthetic analogue) | Human HeLa cervix epithelia carcinoma | GI50 | ~12 µM | researchgate.net |

| Compound 34d (synthetic analogue) | Jurkat acute lymphoblastic leukemia | GI50 | ~12 µM | researchgate.net |

| Compound 34d (synthetic analogue) | Normal Vero (African green monkey kidney) | GI50 | ~80 µM | researchgate.net |

Rational Design and Synthesis of Novel Haterumaimide Analogues with Enhanced Specificity or Potency

The structural complexity of this compound and its family members, coupled with their promising biological activities, makes them ideal candidates for rational drug design and synthetic modification. Research efforts are focused on expanding the structure-activity relationships (SAR) within this family through various synthetic approaches, including semi-synthesis and analogue-oriented synthesis. st-andrews.ac.ukresearchgate.netescholarship.org

Key synthetic strategies involve site-selective C-H chlorination and the introduction of the β-hydroxysuccinimide motif, which is characteristic of both lissoclimides and haterumaimides. nih.govresearchgate.netacs.org Studies have shown that specific structural modifications can significantly impact potency and selectivity. For instance, analogues missing nonchlorinated methyl groups of the leucine (B10760876) side chains (C-1 and C-17) can be equally or even more active than the natural products. researchgate.net Furthermore, analogues with the natural R configuration at C-10 and an unnatural R configuration at C-4 have been identified as particularly potent. researchgate.net Replacing the natural propionamide (B166681) N-terminus cap with a more sterically hindered pivaloylamide N-terminus cap has also been shown to enhance potency. researchgate.net

The development of efficient and stereoselective synthetic routes, such as those employing terminal epoxide-based cation-π bicyclizations, is crucial for accessing haterumaimide J and its acetylated congener, haterumaimide K, enabling their comprehensive biological evaluation. nih.gov These synthetic advancements facilitate the creation of diverse analogue libraries, allowing for systematic exploration of structural modifications that could lead to compounds with improved specificity, reduced off-target effects, enhanced potency, and favorable pharmacokinetic properties. Computational modeling plays a vital role in guiding these design efforts by explaining SAR and setting the stage for structure-guided optimization. st-andrews.ac.ukescholarship.org

Exploration of this compound as a Biochemical Probe for Ribosomal Biology and Translation Regulation

Beyond its direct cytotoxic effects, this compound, and related lissoclimides, hold significant potential as biochemical probes to unravel fundamental aspects of ribosomal biology and translation regulation. Chlorolissoclimide, for example, has been demonstrated to be a potent inhibitor of eukaryotic translation. nih.govescholarship.org Its mechanism involves interference with the elongation step of protein synthesis, ultimately preventing tRNA from exiting the ribosome, which leads to polysomal accumulation and subsequent cell death. escholarship.org

Crucially, an X-ray co-crystal structure of synthetic chlorolissoclimide bound to the eukaryotic 80S ribosome has provided atomic-level insights into its mode of action. nih.govst-andrews.ac.ukresearchgate.net This structural analysis revealed specific interactions, including a hydrogen bond to a protein component of the ribosome and a novel face-on halogen-π interaction between the ligand's alkyl chloride and a guanine (B1146940) residue. st-andrews.ac.ukescholarship.org These findings indicate that haterumaimides share a binding site with other imide-based natural product translation inhibitors, such as cycloheximide (B1669411) (CHX) and lactimidomycin (B1249191) (LTM), while also exhibiting unique interaction profiles. researchgate.netescholarship.org

Further research utilizing this compound and its analogues as biochemical tools can provide deeper insights into the intricate process of protein synthesis in eukaryotic cells. By systematically modifying the haterumaimide scaffold and observing the effects on ribosomal function, researchers can pinpoint critical binding sites, understand the dynamics of translation inhibition, and potentially identify novel targets for therapeutic intervention in diseases characterized by dysregulated protein synthesis.

Investigating Biosynthetic Pathways and Enzymology of this compound in Natural Sources

Understanding the biosynthetic pathways and enzymology involved in the natural production of this compound and its congeners is a critical area for future research. Haterumaimides are marine natural products isolated from sea squirts, specifically species of Lissoclinum. nih.gov Marine organisms are known to produce a diverse array of secondary metabolites, often as a defense mechanism or for adaptation to their unique environments. researchgate.netnih.gov

While the precise enzymatic steps and genetic machinery responsible for the biosynthesis of this compound are not extensively detailed in current literature, general biogenetic studies on related compounds have been mentioned. vliz.be Future research should focus on isolating and characterizing the specific enzymes involved in the formation of the labdane (B1241275) diterpenoid core, the succinimide (B58015) motif, and the halogenation steps (e.g., C-H chlorination) that are crucial to the haterumaimide structure. This could involve genomic and proteomic analyses of the producing organisms or their associated symbionts, as many marine natural products are synthesized by symbiotic microorganisms. Elucidating these pathways could open avenues for biotechnological production through synthetic biology or metabolic engineering, providing a sustainable source of these complex molecules.

Development of Sustainable and Scalable Production Methods for this compound and its Analogues

The limited availability of complex marine natural products from their natural sources often poses a significant challenge for their development as pharmaceutical agents. Therefore, the development of sustainable and scalable production methods for this compound and its analogues is a crucial research direction.

Current synthetic efforts have demonstrated the feasibility of preparing lissoclimide and haterumaimide compounds through semi-synthesis and total synthesis approaches. For example, a short semi-synthesis of chlorolissoclimide from commercially available sclareolide (B1681565) has been reported, featuring a high-yielding, gram-scale radical C-H chlorination step. researchgate.netresearchgate.netacs.org This indicates that certain key intermediates and structural motifs can be produced on a larger scale.

Future research should focus on optimizing these synthetic routes for efficiency, cost-effectiveness, and environmental sustainability. This includes exploring greener chemical methodologies, improving yields, and reducing the number of synthetic steps. Furthermore, investigating biotechnological approaches, such as fermentation of symbiotic microorganisms or engineered host organisms, could provide alternative scalable production platforms. The ability to produce this compound and its analogues in sufficient quantities will be paramount for conducting comprehensive preclinical and, eventually, clinical studies.

Q & A

Q. What are the structural characteristics of haterumaimide N, and how do they differ from related lissoclimide-type alkaloids?

this compound (hatN) is a chlorinated lissoclimide alkaloid with a β-hydroxysuccinimide core. Key structural features include a single chlorine atom at the C2 position and an acetyl group at C7, distinguishing it from analogues like haterumaimide A (two chlorines) and haterumaimide Q (no chlorines) . Its stereochemistry is critical for bioactivity, with chlorine acting as a stereochemical control element during synthesis .

Q. What methodologies are commonly used to synthesize this compound?

this compound is synthesized via multi-step stereoselective routes, often starting from chiral pool precursors like (+)-sclareolide. Key steps include aldol coupling with succinimide and terminal-epoxide-initiated bicyclization cascades. Chlorination is achieved using N-chloroamides for site-selective C–H functionalization, ensuring precise placement of the chlorine atom .

Q. What biological activities have been reported for this compound?

this compound exhibits cytotoxicity against aggressive cancer cell lines, including melanoma and prostate cancer, with IC50 values around 1 μM. Its potency is intermediate compared to dichlorolissoclimide (2 nM) and haterumaimide Q (120 nM), suggesting chlorine and acetyl groups modulate activity .

Q. How does the presence of chlorine influence the bioactivity of this compound?

Chlorine at C2 enhances cytotoxicity by stabilizing the molecule’s bioactive conformation and improving binding to cellular targets. Removal of chlorine (e.g., in haterumaimide Q) reduces potency by 60-fold, highlighting its role in activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between this compound and its analogues?

Discrepancies in IC50 values (e.g., hatN at 7 nM vs. 1 μM in some studies) may arise from assay conditions (e.g., cell line variability, incubation time) or impurities in synthetic batches. Methodological consistency, including HPLC purity verification (>98%) and standardized MTT assays, is critical .

Q. What experimental strategies are used to study structure-activity relationships (SAR) in haterumaimide derivatives?

SAR studies involve systematic modifications:

Q. What challenges arise in characterizing this compound’s stereochemistry, and how are they addressed?

The C2 chlorine atom creates a stereochemical bottleneck during synthesis. Researchers use X-ray crystallography and NOESY NMR to confirm configurations. For example, the 18-step synthesis of haterumaimide J/K required chiral auxiliaries and catalyst-controlled epoxide ring-opening .

Q. How can in silico methods complement experimental studies of this compound’s mechanism of action?

Molecular docking and MD simulations predict interactions with ribosomal targets (e.g., eukaryotic ribosome’s E-site). These models guide mutagenesis studies to validate binding residues, such as Lys-63 and Asp-90, which coordinate the β-hydroxysuccinimide core .

Q. What environmental or experimental factors most significantly affect this compound’s stability?

HatN degrades under basic conditions due to succinimide ring hydrolysis. Stability studies recommend storage at −20°C in anhydrous DMSO and avoidance of prolonged light exposure. LC-MS monitoring identifies degradation products like deacetylated derivatives .

Q. How do researchers address toxicity concerns when handling this compound in vitro?

Safety protocols include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye irritation (GHS H315/H318).

- Ventilation : Use of fume hoods to avoid inhalation of aerosols.

- Waste disposal : Neutralization with 10% NaOH before incineration .

Methodological Tables

Table 1. Cytotoxicity of this compound and Analogues

| Compound | Chlorine Atoms | Acetyl Group | IC50 (nM) | Target Cell Lines |

|---|---|---|---|---|

| This compound | 1 | Yes | 7–1000* | Melanoma, Prostate |

| Haterumaimide Q | 0 | No | 120 | Melanoma |

| Dichlorolissoclimide | 2 | No | 2 | Prostate |

| *Range reflects assay variability . |

Table 2. Key Synthetic Steps for this compound

| Step | Process | Key Reagents/Techniques | Yield (%) |

|---|---|---|---|

| 1 | Epoxide Bicyclization | BF3·Et2O, Furan | 45 |

| 2 | C2 Chlorination | N-Chloroamide, Cu(OTf)2 | 78 |

| 3 | Acetylation | Ac2O, DMAP | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.